

Application Notes and Protocols for the Synthesis of LEESGGGLVQPGGSMK TFA Peptide

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Compound of Interest

Compound Name: *Leesggglvqpggsmk tfa*

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Introduction

The peptide with the sequence LEESGGGLVQPGGSMK is a 16-amino acid chain. This document provides a comprehensive guide to its chemical synthesis via Fmoc solid-phase peptide synthesis (SPPS), cleavage from the resin using Trifluoroacetic Acid (TFA), and subsequent purification and characterization. The protocol addresses potential challenges associated with this specific sequence, such as the presence of methionine, which is susceptible to oxidation, and a glycine-rich segment that can lead to aggregation.

Peptide Sequence: Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys

Molecular Formula: $C_{67}H_{113}N_{17}O_{25}S$ Molecular Weight: 1592.77 g/mol

Potential Synthesis Challenges

The synthesis of LEESGGGLVQPGGSMK can present specific difficulties that need to be addressed to ensure a high-quality final product.

- Methionine Oxidation:** The thioether side chain of methionine (Met) is highly susceptible to oxidation to methionine sulfoxide during the acidic conditions of TFA cleavage.^{[1][2][3]} This can be mitigated by using a carefully formulated cleavage cocktail containing scavengers.

- **Peptide Aggregation:** The presence of multiple glycine (Gly) and other hydrophobic residues like Leucine (Leu) and Valine (Val) can lead to the formation of secondary structures and subsequent aggregation of the growing peptide chains on the solid support.^[4] This can hinder coupling and deprotection steps, leading to lower yields and purity.
- **Aspartimide Formation:** Although less common, sequences containing glutamic acid (Glu) followed by glycine (Gly) can potentially lead to side reactions, though this is more pronounced with aspartic acid.

Experimental Protocols

This section details the step-by-step methodology for the synthesis, cleavage, purification, and characterization of the LEESGGGLVQPGGSMK peptide.

Solid-Phase Peptide Synthesis (SPPS)

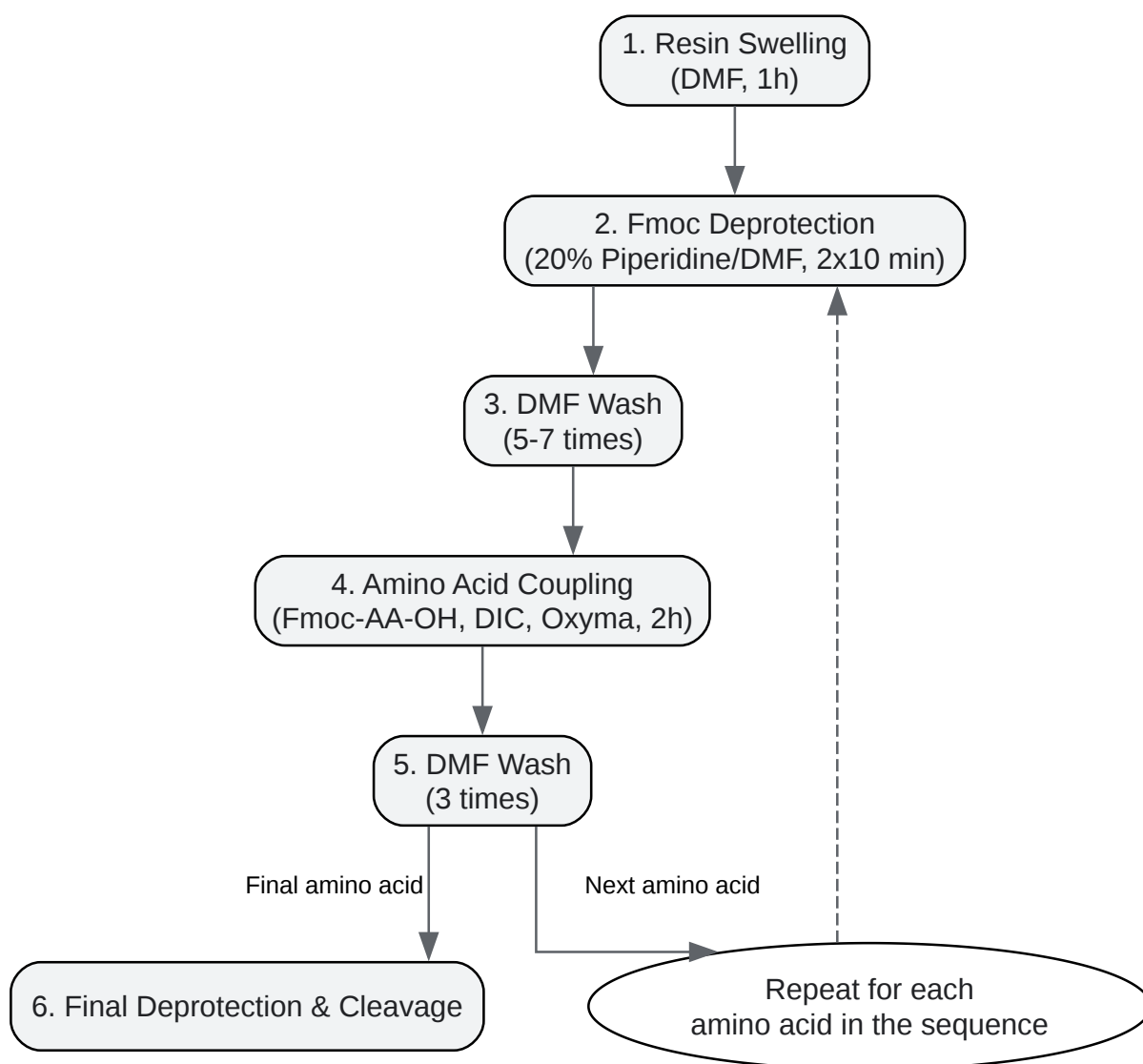
The synthesis is based on the widely used Fmoc/tBu strategy.^[5]

3.1.1. Materials and Reagents

- Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
- Fmoc-protected amino acids (4 equivalents)
- N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
- OxymaPure® (4 equivalents)
- Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Dichloromethane (DCM)
- Methanol (MeOH)

3.1.2. Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling.



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Caption: Automated Solid-Phase Peptide Synthesis Cycle.

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 10 minutes, repeated twice.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF and couple it to the free amine on the resin-bound peptide for 1-2 hours.
- Washing: Wash the resin with DMF (3 times).
- Repeat: Repeat steps 2-5 for each amino acid in the sequence until the full peptide is assembled.

TFA Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed simultaneously using a TFA cocktail.

3.2.1. Cleavage Cocktail Preparation

To prevent the oxidation of methionine, a specific cleavage cocktail is recommended.^{[6][7]}

Reagent	Volume/Weight	Purpose
Trifluoroacetic Acid (TFA)	94%	Cleavage and deprotection
Water	2.5%	Carbocation scavenger
1,2-Ethanedithiol (EDT)	2.5%	Scavenger for Trp (if present), reduces Met(O)
Triisopropylsilane (TIS)	1.0%	Carbocation scavenger

3.2.2. Cleavage Protocol

- After the final DMF wash, wash the peptide-resin with DCM (3 times) and dry under a stream of nitrogen.
- Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
- Stir the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
- Centrifuge the suspension to pellet the peptide.
- Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
- Dry the crude peptide under vacuum.

Purification by HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).^{[8][9]}

3.3.1. HPLC Parameters

Parameter	Condition
Column	C18, 5 μm , 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-50% B over 45 minutes for analytical; a focused gradient will be developed for preparative scale. ^[10]
Flow Rate	1 mL/min (analytical); 20 mL/min (preparative)
Detection	220 nm

3.3.2. Purification Protocol

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Filter the sample through a 0.45 μm filter.

- Perform an analytical HPLC run to determine the retention time of the target peptide.
- Optimize the gradient for preparative HPLC to achieve the best separation of the target peptide from impurities.
- Inject the crude peptide onto the preparative column and collect fractions corresponding to the main peak.
- Analyze the collected fractions by analytical HPLC to assess purity.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.[\[11\]](#)

3.4.1. Expected Mass

- Monoisotopic Mass: 1591.82 Da
- Average Mass: 1592.77 Da
- Observed Ions (ESI-MS):
 - $[M+H]^+$: 1592.8 Da
 - $[M+2H]^{2+}$: 796.9 Da
 - $[M+3H]^{3+}$: 531.6 Da

3.4.2. Expected Fragmentation

Tandem mass spectrometry (MS/MS) will produce a series of b- and y-ions corresponding to fragments of the peptide backbone, confirming the amino acid sequence.

Expected Yield and Purity

The yield and purity of synthetic peptides can vary depending on the success of each coupling step and the efficiency of purification.

Parameter	Expected Value
Crude Yield	60-80% (based on the initial resin loading)
Crude Purity	50-70% (dependent on the efficiency of synthesis)[12]
Final Yield	10-30% (after HPLC purification)[13]
Final Purity	>95% (as determined by analytical HPLC)[14]

Hypothetical Biological Interaction: Cell Penetration

While the specific biological function of LEESGGGLVQPGGSMK is not defined in the public domain, many synthetic peptides are investigated for their ability to interact with and penetrate cell membranes. The following diagram illustrates a hypothetical pathway for cellular uptake.



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Caption: Hypothetical Cellular Uptake of the Peptide.

Many peptides are taken up by cells via endocytosis.[15] This process involves the engulfment of the peptide by the cell membrane to form an endosome. For the peptide to exert a biological effect, it must then escape the endosome and reach its intracellular target.[16]

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